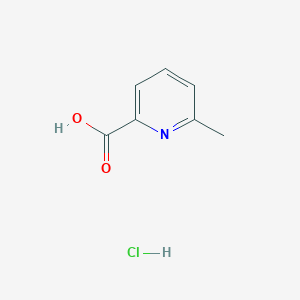
6-Methylpicolinic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylpicolinic acid hydrochloride is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
6-Methylpicolinic acid hydrochloride is primarily studied for its potential as a therapeutic agent. Its derivatives have shown promise in the following areas:
Antimicrobial Activity
Research indicates that derivatives of 6-methylpicolinic acid can act as inhibitors of metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance in Gram-negative bacteria. A study demonstrated that certain pyridine-carboxylates, including 6-methylpicolinic acid derivatives, exhibited competitive inhibition against clinically relevant MBLs, enhancing the efficacy of β-lactam antibiotics against resistant strains .
| Compound Type | Inhibition Type | Target Enzymes | IC50 Values (µM) |
|---|---|---|---|
| 6-Methylpicolinic Acid | Competitive | IMP-1, VIM-2, NDM-1 | 5.0 - 20.0 |
Insulinomimetic Activity
Complexes of 6-methylpicolinic acid with transition metals have been investigated for their insulinomimetic properties. These complexes are being explored as potential alternatives to insulin therapy for diabetes management, showing significant biological activity in vitro .
Material Science Applications
The coordination chemistry of 6-methylpicolinic acid has led to the development of various metal complexes that exhibit interesting electrical transport properties.
Copper Complexes
Studies on copper complexes of 6-methylpicolinic acid have revealed their potential applications in electronic materials due to their moderated electrical transport characteristics . These materials could be utilized in the development of novel sensors or conductive polymers.
| Metal Complex | Electrical Conductivity | Application Potential |
|---|---|---|
| [Cu(6-Mepic)₂]n | Moderate | Electronic devices |
Synthesis and Preparation
The synthesis of this compound typically involves the oxidation of specific alkyl-pyridines using nitric acid under controlled conditions, yielding high purity products suitable for research applications .
Inhibition Studies
In a recent study, various analogs of 6-methylpicolinic acid were synthesized and tested for their ability to inhibit bacterial growth. The most potent compounds demonstrated MIC values significantly lower than conventional antibiotics, highlighting the potential for developing new antimicrobial therapies .
Diabetes Research
Research exploring the insulinomimetic properties of metal complexes with 6-methylpicolinic acid has shown promising results in animal models, indicating improved glucose uptake and metabolism compared to controls .
Eigenschaften
CAS-Nummer |
87884-49-9 |
|---|---|
Molekularformel |
C7H8ClNO2 |
Molekulargewicht |
173.6 g/mol |
IUPAC-Name |
6-methylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h2-4H,1H3,(H,9,10);1H |
InChI-Schlüssel |
TUQJTJPDQVKNSG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C(=O)O.Cl |
Kanonische SMILES |
CC1=NC(=CC=C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















